6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

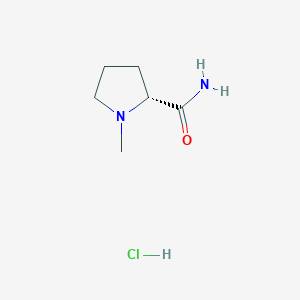

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride is a compound with the CAS Number 877825-72-4 . It is a powder in physical form . It is an intermediate in the preparation of kinase inhibitors .

Synthesis Analysis

2,3-Dihydroquinazolin-4-one (DHQ) is a core structural component in various biologically active compounds . Several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . Unfortunately, multistep syntheses, harsh reaction conditions, and the use of toxic reagents and solvents have limited their full potential as a versatile fragment . Recently, use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives .Molecular Structure Analysis

The Inchi Code for 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one is1S/C8H6FN3O/c9-5-2-7-4 (1-6 (5)10)8 (13)12-3-11-7/h1-3H,10H2, (H,11,12,13) . The molecular weight is 179.15 . Chemical Reactions Analysis

The compound is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .Physical And Chemical Properties Analysis

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride is a powder in physical form . The storage temperature is room temperature .Mecanismo De Acción

While the specific mechanism of action for 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride is not mentioned in the search results, it is known that 7-Fluoro-6-nitroquinazolin-4 (3H)-one, a related compound, is an intermediate in the preparation of kinase inhibitors, such as ATP Site inhibitors of the Tyrosine Kinase activity of the epidermal growth factor receptor .

Safety and Hazards

The compound has been classified under GHS07 and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride involves the reaction of 2-amino-5-fluorobenzoic acid with ethyl acetoacetate to form 2-(2-carboxyphenyl)-3-oxobutanoic acid. This intermediate is then reacted with urea to form 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one, which is subsequently converted to the dihydrochloride salt.", "Starting Materials": [ "2-amino-5-fluorobenzoic acid", "ethyl acetoacetate", "urea", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-amino-5-fluorobenzoic acid with ethyl acetoacetate in the presence of a base catalyst to form 2-(2-carboxyphenyl)-3-oxobutanoic acid.", "Step 2: React 2-(2-carboxyphenyl)-3-oxobutanoic acid with urea in the presence of a dehydrating agent to form 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one.", "Step 3: Convert 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one to the dihydrochloride salt by reacting with hydrochloric acid." ] } | |

Número CAS |

2247105-42-4 |

Nombre del producto |

6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride |

Fórmula molecular |

C8H8Cl2FN3O |

Peso molecular |

252.1 |

Pureza |

91 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.